3-(ethylsulfanyl)-N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an ethylsulfanyl group, and a methyleneamine linkage to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.
Formation of the Methyleneamine Linkage: The methyleneamine linkage is formed by reacting the triazole derivative with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methyleneamine linkage can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Triazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the mechanisms of action of triazole derivatives and their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, but with different substituents that confer specific antifungal activity.
Voriconazole: Another antifungal triazole derivative with a broader spectrum of activity.
Triazolam: A triazole-containing benzodiazepine used as a sedative and anxiolytic.
The uniqueness of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE lies in its specific combination of functional groups, which may confer distinct biological activities and physicochemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C12H14N4S |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(E)-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H14N4S/c1-3-17-12-15-13-9-16(12)14-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b14-8+ |
InChI Key |
JJOLGIXVTKPUIF-RIYZIHGNSA-N |
Isomeric SMILES |
CCSC1=NN=CN1/N=C/C2=CC=C(C=C2)C |
Canonical SMILES |
CCSC1=NN=CN1N=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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